Dermatan sulfate

Description

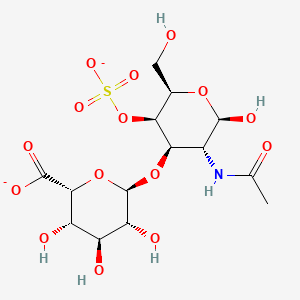

A naturally occurring glycosaminoglycan found mostly in the skin and in connective tissue. It differs from CHONDROITIN SULFATE A (see CHONDROITIN SULFATES) by containing IDURONIC ACID in place of glucuronic acid, its epimer, at carbon atom 5. (from Merck, 12th ed)

Structure

3D Structure

Properties

CAS No. |

24967-94-0 |

|---|---|

Molecular Formula |

C14H23NO15S |

Molecular Weight |

477.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4-,5-,6+,7+,8-,9+,10-,11-,13-,14-/m1/s1 |

InChI Key |

AVJBPWGFOQAPRH-FWMKGIEWSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Other CAS No. |

24967-94-0 |

physical_description |

Solid |

Synonyms |

eta Heparin beta-Heparin Chondroitin Sulfate B Dermatan Sulfate Sulfate B, Chondroitin Sulfate, Dermatan |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dermatan Sulfate Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatan sulfate (B86663) (DS) is a complex glycosaminoglycan (GAG) involved in a wide array of biological processes, including extracellular matrix organization, cell signaling, and coagulation.[1][2][3] Its unique structure, characterized by the presence of L-iduronic acid (IdoA), imparts specific protein-binding properties that are crucial for its diverse functions.[2] Understanding the intricate biosynthesis of dermatan sulfate is paramount for elucidating its role in health and disease and for the development of novel therapeutics targeting pathways in which DS-proteoglycans are implicated, such as fibrosis, cancer, and cardiovascular disease.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for its investigation.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that occurs primarily in the Golgi apparatus.[4] It begins with the synthesis of a chondroitin (B13769445) sulfate (CS) precursor chain, which is subsequently modified by epimerization and sulfation to yield the mature DS chain.[3][4]

Initiation: The Linker Tetrasaccharide

Like other sulfated GAGs, the synthesis of a DS chain is initiated on a specific serine residue of a core protein.[5] A conserved tetrasaccharide linker region is first assembled, consisting of xylose-galactose-galactose-glucuronic acid (GlcA-Gal-Gal-Xyl).[6] This process is catalyzed by a series of glycosyltransferases in a stepwise manner.[5]

Elongation: The Chondroitin Backbone

Following the completion of the linker region, the chondroitin backbone is polymerized by the alternating addition of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues.[6] This polymerization is carried out by chondroitin synthases, which are bifunctional enzymes possessing both β1,4-N-acetylgalactosaminyltransferase and β1,3-glucuronyltransferase activities.[7]

Epimerization: The Defining Step

The key enzymatic modification that distinguishes this compound from chondroitin sulfate is the epimerization of D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues.[3][8] This reaction is catalyzed by two known this compound epimerases, DSE1 and DSE2.[5] This conversion is a critical determinant of the biological activity of the DS chain, as the conformational flexibility of IdoA residues is essential for many protein-binding interactions.[2]

Sulfation: Generating Structural Diversity

The final step in DS biosynthesis is the sulfation of the polysaccharide chain. This process is carried out by various sulfotransferases that transfer a sulfonyl group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific positions on the sugar residues.[5] The primary sulfation events in DS biosynthesis are:

-

4-O-sulfation of GalNAc: Catalyzed by dermatan-4-O-sulfotransferase 1 (D4ST1), which specifically sulfates GalNAc residues adjacent to IdoA.[8][9]

-

2-O-sulfation of IdoA: Catalyzed by uronyl 2-sulfotransferase (UST).[5]

-

6-O-sulfation of GalNAc: While less common in IdoA-rich regions, this can also occur.

The pattern and extent of sulfation contribute significantly to the structural heterogeneity and functional diversity of this compound.[3]

Quantitative Data: Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes in the this compound biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| This compound Epimerase | Chondroitin | 120 | Not Reported | [10] |

| Dermatan 4-O-sulfotransferase | Dermatan fragments | Substantially lower than for chondroitin fragments | Higher than for chondroitin fragments | [11] |

Experimental Protocols

Disaccharide Analysis of this compound by HPLC

This protocol allows for the quantitative analysis of the disaccharide composition of this compound, providing insights into the degree of epimerization and sulfation.

Materials:

-

This compound sample

-

Chondroitinase ABC (from Proteus vulgaris)

-

Chondroitinase ACII (from Arthrobacter aurescens)

-

Chondroitinase B (from Flavobacterium heparinum)

-

2-aminoacridone (AMAC)

-

Sodium cyanoborohydride

-

Acetic acid/DMSO labeling solution

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Enzymatic Digestion:

-

Incubate the DS sample with chondroitin ABC lyase to digest the polysaccharide chain into unsaturated disaccharides.[12]

-

For more detailed structural analysis, separate digestions with chondroitinase ACII (cleaves GlcA-GalNAc linkages) and chondroitinase B (cleaves IdoA-GalNAc linkages) can be performed.[13]

-

-

Fluorescent Labeling:

-

HPLC Analysis:

-

Inject the AMAC-labeled disaccharides onto a C18 reverse-phase HPLC column.[14]

-

Elute the disaccharides using a suitable gradient (e.g., ammonium (B1175870) acetate (B1210297) buffer with a methanol (B129727) or acetonitrile (B52724) gradient).

-

Detect the fluorescently labeled disaccharides using a fluorescence detector (excitation ~425 nm, emission ~520 nm).[14]

-

Quantify the different disaccharide species by comparing their peak areas to those of known standards.[12]

-

This compound Epimerase Activity Assay (Tritium Release Assay)

This assay measures the activity of this compound epimerases by quantifying the release of tritium (B154650) from a specifically labeled substrate.[10][13]

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

[5-³H]-labeled chondroitin substrate

-

Assay buffer (e.g., 20 mM MES, pH 5.5, 2 mM MnCl₂, 0.5% Nonidet P-40)[15]

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the enzyme source with the assay buffer.

-

Initiate the reaction by adding the [5-³H]-labeled chondroitin substrate.[13]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-20 hours, depending on enzyme activity).[15]

-

-

Tritium Separation:

-

Stop the reaction (e.g., by boiling).

-

Separate the released tritiated water (³H₂O) from the labeled polymer. This can be achieved by methods such as distillation or passing the mixture through a small anion-exchange column that binds the polymer but not the water.[10]

-

-

Quantification:

-

Add the collected tritiated water to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of tritium released over time.

-

Sulfotransferase Activity Assay ([³⁵S]PAPS-based)

This protocol measures the activity of sulfotransferases by quantifying the incorporation of radiolabeled sulfate from [³⁵S]PAPS into an acceptor substrate.[16][17]

Materials:

-

Enzyme source

-

Acceptor substrate (e.g., dermatan, chondroitin sulfate)

-

[³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Assay buffer (e.g., 50 mM Imidazole-HCl, pH 6.8, with protamine chloride)[18]

-

DEAE-Sephadex or similar anion-exchange resin

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the enzyme source, acceptor substrate, and assay buffer.[18]

-

-

Initiation and Incubation:

-

Separation of Product:

-

Stop the reaction (e.g., by heating or adding a stop solution).

-

Apply the reaction mixture to a small DEAE-Sephadex column to bind the sulfated polysaccharide product.

-

Wash the column extensively to remove unincorporated [³⁵S]PAPS.[16]

-

-

Quantification:

-

Elute the [³⁵S]-labeled product from the column.

-

Add the eluate to a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of ³⁵S incorporated into the acceptor substrate per unit of time.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated, with growth factors playing a key role. Transforming growth factor-beta (TGF-β) is a potent regulator of proteoglycan synthesis, including those containing this compound.[2]

TGF-β Signaling Pathway

TGF-β exerts its effects through a complex signaling network involving both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.[3][19]

-

Canonical Pathway: Upon binding of TGF-β to its type II receptor (TGFβRII), the type I receptor (TGFβRI) is recruited and phosphorylated.[20][21] This activates TGFβRI, which in turn phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[20][22] The phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for proteoglycan core proteins and enzymes involved in GAG biosynthesis.[22]

-

Non-canonical Pathways: TGF-β can also activate various Smad-independent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[23][24] These pathways can cross-talk with the canonical Smad pathway to fine-tune the cellular response to TGF-β, influencing aspects such as cell proliferation, differentiation, and extracellular matrix production.[1]

Visualizations

Caption: The this compound Biosynthesis Pathway.

Caption: TGF-β Signaling in Proteoglycan Synthesis.

References

- 1. Canonical and noncanonical TGF-β signaling regulate fibrous tissue differentiation in the axial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular matrix as a contextual determinant of transforming growth factor-β signaling in epithelial-mesenchymal transition and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Biosynthesis of chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research and Application of Chondroitin Sulfate/Dermatan Sulfate-Degrading Enzymes [frontiersin.org]

- 7. KEGG PATHWAY: Glycosaminoglycan biosynthesis - chondroitin sulfate / this compound - Sus scrofa (pig) [kegg.jp]

- 8. mdpi.com [mdpi.com]

- 9. Dermatan 4-O-sulfotransferase 1 is pivotal in the formation of iduronic acid blocks in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of dermatan sulphate. Assay and properties of the uronosyl C-5 epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound epimerase 1 and dermatan 4-O-sulfotransferase 1 form complexes that generate long epimerized 4-O-sulfated blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Two this compound Epimerases Form Iduronic Acid Domains in this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Sulfotransferase assay [bio-protocol.org]

- 19. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 20. bosterbio.com [bosterbio.com]

- 21. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 22. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of Dermatan Sulfate in Extracellular Matrix Architecture and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatan sulfate (B86663) (DS), a complex glycosaminoglycan (GAG), is an integral component of the extracellular matrix (ECM) in a wide array of tissues, including skin, tendons, cartilage, and blood vessels.[1][2] Once considered a minor variant of chondroitin (B13769445) sulfate, DS is now recognized for its distinct structural features and diverse biological functions that are critical for tissue homeostasis, development, and pathology.[1][3] This technical guide provides an in-depth exploration of the multifaceted roles of DS within the ECM, its intricate biosynthesis, its dynamic interactions with key matrix components, and its profound influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting DS-mediated processes.

Dermatan Sulfate: Structure and Biosynthesis

This compound is a linear polysaccharide composed of repeating disaccharide units of N-acetyl-D-galactosamine (GalNAc) and L-iduronic acid (IdoA), with a smaller proportion of D-glucuronic acid (GlcA).[3][4] The presence of IdoA, a C5 epimer of GlcA, confers significant conformational flexibility to the DS chain, which is crucial for its interactions with a diverse range of proteins.[3] The biosynthesis of DS is a complex process that occurs in the Golgi apparatus, involving a series of enzymatic modifications to a precursor chondroitin sulfate chain.[3] Key enzymes in this pathway include DS-epimerases, which convert GlcA to IdoA, and various sulfotransferases that add sulfate groups to specific positions on the GalNAc and IdoA residues.[3] This results in a heterogeneous population of DS chains with varying lengths, IdoA content, and sulfation patterns, creating a sophisticated "sulfation code" that dictates its specific biological activities.[3]

This compound Proteoglycans: The Functional Units

In the ECM, DS chains are covalently attached to core proteins to form this compound proteoglycans (DSPGs). The most well-characterized DSPGs are the small leucine-rich proteoglycans (SLRPs), decorin and biglycan (B1168362).[1] Decorin possesses a single DS chain, while biglycan has two.[5] These core proteins play a crucial role in mediating the localization and function of the attached DS chains within the ECM.[1]

Data Presentation: Quantitative Interactions of this compound

The biological functions of this compound are largely mediated through its specific interactions with a variety of proteins in the extracellular matrix. The affinity of these interactions is a key determinant of their physiological and pathological consequences. The following tables summarize the available quantitative data on the binding of DS and its associated proteoglycans to key ECM components and growth factors.

| Interacting Molecule | This compound Source/Type | Method | Dissociation Constant (Kd) | Reference(s) |

| Fibroblast Growth Factor-2 (FGF-2) | Human wound fluid | Not specified | 2.48 µM | [2] |

| Hepatocyte Growth Factor (HGF) | Not specified | Biosensor (e.g., SPR) | 19.7 nM | [6] |

| Collagen VI | Native biglycan and decorin | Surface Plasmon Resonance | ~30 nM | [1][7] |

| Collagen I (fibrillar) | Wild-type decorin | Solid phase assay | ~10-9 M | [6] |

| Collagen I (monomeric) | Wild-type decorin | Solid phase assay | ~10-10 M | [6] |

Note: The binding affinities can vary depending on the specific experimental conditions, the source and structure of the this compound, and the interacting protein.

Core Functions of this compound in the Extracellular Matrix

This compound plays a multifaceted role in the organization, integrity, and function of the extracellular matrix. Its unique structural properties allow it to interact with a wide range of matrix components and signaling molecules, thereby influencing key cellular processes.

Regulation of Collagen Fibrillogenesis

One of the most well-established functions of DS, particularly when part of the proteoglycan decorin, is the regulation of collagen fibrillogenesis.[8] Decorin binds to collagen fibrils, influencing their diameter and organization, which is essential for the tensile strength and integrity of tissues like skin and tendons.[8] The interaction between the decorin core protein and collagen is primary, with the DS chain also contributing to the overall regulation of fibril assembly.[1]

Interaction with Fibronectin

This compound proteoglycans interact with fibronectin, a key adhesive glycoprotein (B1211001) in the ECM.[9] This interaction is thought to play a role in cell adhesion, migration, and the overall organization of the ECM.[3] Studies have shown that both the core protein and the DS chains of DSPGs can bind to fibronectin, suggesting a complex regulatory mechanism.[9]

Binding and Modulation of Growth Factor Activity

This compound acts as a co-receptor and modulator for a variety of growth factors, thereby influencing their bioavailability and signaling activity. This function is critical in processes such as wound healing, development, and cancer progression.

-

Fibroblast Growth Factors (FGFs): DS has been shown to bind and potentiate the activity of FGF-2 and FGF-7, which are crucial for cell proliferation and tissue repair.[2][10][11] The interaction is dependent on the size and sulfation pattern of the DS oligosaccharides, with a minimum size of an octasaccharide required for FGF-2 activation and a decasaccharide for FGF-7.[12]

-

Hepatocyte Growth Factor (HGF): DS binds to HGF with high affinity, although weaker than the interaction with heparan sulfate.[1][6] This interaction is important for HGF-mediated cell migration and invasion, particularly in the context of cancer.[13]

-

Transforming Growth Factor-beta (TGF-β): Decorin, through both its core protein and DS chain, can bind to TGF-β, a potent regulator of cell growth, differentiation, and ECM production.[14][15] This interaction can sequester TGF-β in the ECM, thereby modulating its signaling activity and playing a role in processes like fibrosis.[16]

This compound in Cellular Signaling Pathways

The interaction of this compound with growth factors and their receptors initiates downstream signaling cascades that regulate a wide range of cellular functions. Understanding these pathways is crucial for developing targeted therapies for various diseases.

TGF-β Signaling Pathway

This compound, primarily through the proteoglycan decorin, plays a significant role in modulating the TGF-β signaling pathway. Decorin can directly bind to TGF-β, preventing its interaction with its receptors and thereby inhibiting downstream signaling. This sequestration of TGF-β by decorin is a key mechanism for regulating fibrosis and cell proliferation.

FGF Signaling Pathway

This compound acts as a co-receptor for certain FGFs, such as FGF-2 and FGF-7, facilitating their binding to high-affinity FGF receptors (FGFRs) and subsequent signal transduction. This is particularly important in processes like wound healing, where DS is abundant.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the extracellular matrix.

Isolation and Purification of this compound Proteoglycans

This protocol describes the extraction and purification of DSPGs from connective tissues.

Materials:

-

Connective tissue source (e.g., bovine sclera, skin)[17]

-

4 M Guanidine hydrochloride (GuHCl) in 0.05 M sodium acetate, pH 5.8, with protease inhibitors (e.g., PMSF, NEM, EDTA)[17]

-

DEAE-Sephacel or other anion exchange resin

-

Sepharose CL-4B or other gel filtration column

-

Cesium chloride (CsCl) for density gradient centrifugation

-

Dialysis tubing (12-14 kDa MWCO)

-

Proteinase K

Procedure:

-

Extraction: Mince the tissue and extract with 4 M GuHCl solution at 4°C for 24-48 hours with constant stirring.[17]

-

Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) for 30 minutes to remove insoluble debris.

-

Dialysis: Dialyze the supernatant against a low salt buffer (e.g., 0.1 M sodium acetate, pH 6.0) containing protease inhibitors.

-

Anion Exchange Chromatography: Apply the dialyzed extract to a DEAE-Sephacel column equilibrated with the same buffer. Elute the bound proteoglycans with a linear salt gradient (e.g., 0.1 M to 1.5 M NaCl).

-

Density Gradient Centrifugation: Pool the proteoglycan-containing fractions and subject them to isopycnic CsCl density gradient centrifugation to separate proteoglycans from other proteins.

-

Gel Filtration Chromatography: Further purify the proteoglycan fraction by gel filtration chromatography on a Sepharose CL-4B column to separate DSPGs based on size.

-

Characterization: Analyze the purified fractions by SDS-PAGE, Western blotting using antibodies against specific DSPG core proteins (e.g., decorin, biglycan), and GAG analysis after enzymatic digestion.

Collagen Fibrillogenesis Turbidity Assay

This assay monitors the self-assembly of collagen into fibrils in the presence or absence of this compound.

Materials:

-

Type I collagen solution (e.g., from rat tail tendon), acid-solubilized

-

10x Phosphate-buffered saline (PBS)

-

1 M NaOH

-

This compound solution of desired concentration

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Preparation of Collagen Solution: On ice, mix the acid-solubilized collagen with 10x PBS and 1 M NaOH to neutralize the pH to ~7.4. The final collagen concentration should be between 0.2 and 0.5 mg/mL.[18]

-

Addition of this compound: Add the this compound solution to the neutralized collagen solution to achieve the desired final concentration. Prepare a control sample with buffer instead of DS.

-

Turbidity Measurement: Immediately transfer the samples to a pre-warmed (37°C) cuvette or 96-well plate.

-

Data Acquisition: Measure the absorbance at 313 nm or 405 nm at regular intervals (e.g., every 1-5 minutes) for a period of 1-2 hours.[18]

-

Analysis: Plot the absorbance as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), the rate of fibril growth (log phase), and the final turbidity (plateau phase).[19]

Surface Plasmon Resonance (SPR) for DS-Protein Interaction Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA chip)

-

Immobilization reagents (e.g., EDC/NHS, streptavidin)

-

Purified protein (ligand) to be immobilized

-

This compound of varying concentrations (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Immobilize the purified protein (e.g., FGF-2, fibronectin) onto the sensor chip surface according to the manufacturer's instructions. This can be done via amine coupling or by using a capture-based approach.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

-

Data Collection: Monitor the change in the resonance angle (measured in response units, RU) over time. This will generate a sensorgram showing the association and dissociation phases of the interaction.

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., high salt or low pH buffer) to prepare for the next injection.

-

Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[20]

Enzyme-Linked Immunosorbent Assay (ELISA) for DS-Protein Interaction

ELISA can be adapted to study the interaction between DS and a specific protein.

Materials:

-

96-well ELISA plate

-

Purified protein to be coated on the plate

-

Biotinylated this compound

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Coat the wells of the ELISA plate with the purified protein (e.g., fibronectin) overnight at 4°C.[21]

-

Blocking: Wash the plate and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Incubation with DS: Wash the plate and add serial dilutions of biotinylated this compound to the wells. Incubate for 1-2 hours at room temperature.

-

Incubation with Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add TMB substrate. After a color develops, stop the reaction with the stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of DS bound to the protein.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

Cell line of interest (e.g., fibroblasts, keratinocytes)

-

Culture plates (e.g., 6-well or 12-well)

-

Pipette tips (p200 or p1000)

-

Cell culture medium with and without serum

-

This compound solution

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[22][23]

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentration of this compound. A control group should receive medium without DS.

-

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.[24]

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between the treated and control groups.[24]

Transwell Cell Migration and Invasion Assay

This assay evaluates the effect of this compound on the chemotactic migration and invasion of cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well plates

-

Cell line of interest (e.g., cancer cells)

-

Serum-free and serum-containing medium

-

This compound solution

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

Procedure:

-

Preparation of Inserts: For invasion assays, coat the upper surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[25]

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert. The this compound can be added to the upper chamber with the cells.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient for cell migration or invasion (e.g., 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.[26]

Conclusion

This compound is a structurally complex and functionally diverse glycosaminoglycan that plays a critical role in the architecture and function of the extracellular matrix. Its ability to interact with a wide range of proteins, including collagens, fibronectin, and various growth factors, positions it as a key regulator of fundamental cellular processes such as cell adhesion, migration, proliferation, and differentiation. The intricate interplay between DS and signaling pathways, particularly the TGF-β and FGF pathways, highlights its importance in both physiological and pathological conditions, including wound healing, fibrosis, and cancer.

The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of this compound. A deeper understanding of the structure-function relationships of DS will undoubtedly pave the way for the development of novel therapeutic strategies targeting DS-mediated processes for a variety of diseases. The continued exploration of the "this compound code" holds immense promise for advancing our knowledge of ECM biology and for the discovery of new drug targets.

References

- 1. The interaction of decorin core protein fragments with type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decorin-binding sites for collagen type I are mainly located in leucine-rich repeats 4-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Affinity of placental decorin for collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential interactions of decorin and decorin mutants with type I and type VI collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. researchgate.net [researchgate.net]

- 10. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Chondroitin/Dermatan Sulphate Disaccharides Using High-Performance Liquid Chromatography [mdpi.com]

- 15. protocols.io [protocols.io]

- 16. The Specific Role of this compound as an Instructive Glycosaminoglycan in Tissue Development [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Glycosaminoglycan–Protein Interactions: The First Draft of the Glycosaminoglycan Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. med.virginia.edu [med.virginia.edu]

- 23. Wound healing assay | Abcam [abcam.com]

- 24. moodle2.units.it [moodle2.units.it]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolving History of Dermatan Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatan sulfate (B86663) (DS), a complex glycosaminoglycan once relegated to the shadow of its more famous cousin, heparin, has emerged as a critical player in a multitude of physiological and pathological processes. Initially isolated from porcine skin in the 1940s by Karl Meyer and long considered a structural variant of chondroitin (B13769445) sulfate, dermatan sulfate is now recognized for its unique biological functions, stemming from its distinct chemical structure.[1][2] This technical guide provides an in-depth exploration of the discovery, structural elucidation, and evolving understanding of the history of this compound. It details the pivotal experiments that defined its composition and structure, summarizes key quantitative data, and illustrates its intricate roles in cellular signaling.

Discovery and Early Characterization

The story of this compound begins in the 1940s with the pioneering work of Karl Meyer and his colleagues. In their 1941 publication in the Journal of Biological Chemistry, titled "The Mucopolysaccharides of Skin," they described the isolation of a novel mucopolysaccharide from porcine skin.[1][2] This substance, which they initially named chondroitin sulfate B, was distinguished from the then-known chondroitin sulfate of cartilage (chondroitin sulfate A) by its different optical rotation and its resistance to testicular hyaluronidase.[1]

Initial Isolation and Quantitative Analysis

Meyer's early protocols for isolating what would become known as this compound laid the groundwork for subsequent studies. The general workflow involved the proteolytic digestion of skin tissue to liberate the glycosaminoglycan chains from their protein core, followed by fractional precipitation to separate the different mucopolysaccharides.

Table 1: Early Quantitative Analysis of "Chondroitin Sulfate B" from Porcine Skin

| Component | Reported Value (approximate) | Method |

| Hexosamine | ~30% | Elson-Morgan method |

| Uronic Acid | ~30% | Carbazole (B46965) method |

| Acetyl Groups | ~9% | - |

| Sulfur | ~5-6% | - |

Data compiled from historical accounts of Meyer's work.

Experimental Protocols: Early Isolation and Analysis

The following protocols are reconstructed based on descriptions from mid-20th-century literature and reflect the methodologies of that era.

Protocol 1: Isolation of this compound from Skin (Conceptual Reconstruction)

-

Tissue Preparation: Porcine skin was minced and defatted with acetone (B3395972) and ether.

-

Proteolysis: The dried tissue was suspended in a buffered solution and subjected to prolonged digestion with proteolytic enzymes such as trypsin and pepsin. This step was crucial for breaking down the protein core of the proteoglycans.

-

Initial Precipitation: The digest was treated with trichloroacetic acid to precipitate remaining proteins and larger peptides, which were then removed by centrifugation.

-

Fractional Precipitation: The supernatant, containing the crude glycosaminoglycans, was subjected to fractional precipitation using ethanol (B145695) or other organic solvents. The different solubilities of the various mucopolysaccharides allowed for their partial separation.

-

Purification: Further purification was often achieved by precipitation with quaternary ammonium (B1175870) salts like cetylpyridinium (B1207926) chloride (CPC). The CPC-glycosaminoglycan complexes were then selectively dissociated using different salt concentrations.

Protocol 2: Early Methods for Compositional Analysis

-

Hexosamine Determination (Elson-Morgan Reaction): This colorimetric method involved the hydrolysis of the polysaccharide to release the hexosamines, followed by reaction with acetylacetone (B45752) and then with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that could be quantified spectrophotometrically.

-

Uronic Acid Determination (Carbazole Reaction): The polysaccharide was heated with concentrated sulfuric acid to convert the uronic acids to furfural (B47365) derivatives, which then reacted with carbazole to yield a colored compound for spectrophotometric measurement.

The Defining Feature: The Discovery of L-Iduronic Acid

For years, the precise structural difference between chondroitin sulfate A and chondroitin sulfate B remained elusive. The breakthrough came in the 1950s when researchers, including Meyer's group, identified the epimeric form of glucuronic acid, namely L-iduronic acid, as a major constituent of this compound. This discovery was a landmark in glycosaminoglycan chemistry and definitively established this compound as a distinct entity. The presence of L-iduronic acid, in contrast to the D-glucuronic acid found in chondroitin sulfate, confers a unique conformational flexibility to the this compound chain, which is critical for its biological functions.

Experimental Evidence for L-Iduronic Acid

The identification of L-iduronic acid involved a combination of chemical degradation techniques and early chromatographic methods.

Protocol 3: Paper Chromatography for Uronic Acid Identification (Conceptual Reconstruction)

-

Hydrolysis: The purified this compound was hydrolyzed under acidic conditions to break the glycosidic bonds and release the constituent monosaccharides.

-

Sample Application: The hydrolysate was concentrated and spotted onto a starting line on a sheet of filter paper (e.g., Whatman No. 1).

-

Development: The paper was placed in a chromatography tank with a solvent system (e.g., a mixture of butanol, acetic acid, and water) that would migrate up the paper by capillary action.

-

Visualization: After the solvent front had moved a sufficient distance, the paper was dried, and the spots were visualized by spraying with a reagent that reacts with sugars (e.g., aniline (B41778) hydrogen phthalate).

-

Identification: The position of the unknown uronic acid spot was compared with the positions of known standards of D-glucuronic acid and L-iduronic acid run on the same chromatogram. The migration distance (Rf value) was used for identification.

The logical progression of this structural elucidation is depicted in the following diagram.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that occurs in the Golgi apparatus. It begins with the synthesis of a chondroitin sulfate precursor chain, which is then modified by specific enzymes to introduce L-iduronic acid residues and sulfate groups.

The key enzymatic steps are:

-

Chain Initiation and Elongation: A tetrasaccharide linker is attached to a serine residue on a core protein, followed by the polymerization of alternating D-glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc) residues.

-

Epimerization: The pivotal step in this compound synthesis is the epimerization of D-glucuronic acid residues to L-iduronic acid residues, catalyzed by DS-epimerase 1 (DSE1) and DS-epimerase 2 (DSE2).

-

Sulfation: The newly formed chain is then sulfated at various positions by specific sulfotransferases. The most common sulfation is at the 4-O-position of GalNAc, catalyzed by dermatan-4-O-sulfotransferase-1 (D4ST1). Sulfation can also occur at the 2-O-position of IdoA and the 6-O-position of GalNAc.

Biological Functions and Signaling Pathways

The unique structure of this compound, particularly the presence of L-iduronic acid, allows it to interact with a diverse array of proteins, thereby modulating their function. These interactions are central to the role of this compound in various biological processes, including cell adhesion, migration, proliferation, and tissue repair.

Interaction with Fibroblast Growth Factors (FGFs)

This compound has been shown to be a crucial cofactor for the activity of certain fibroblast growth factors, notably FGF-2 and FGF-7. It facilitates the binding of these growth factors to their receptors (FGFRs), leading to receptor dimerization and the activation of downstream signaling cascades, such as the MAPK/ERK pathway, which promotes cell proliferation.[3]

Modulation of Hepatocyte Growth Factor (HGF) Signaling

This compound also interacts with hepatocyte growth factor (HGF), also known as scatter factor. This interaction is important for the presentation of HGF to its receptor, c-Met, a receptor tyrosine kinase. The binding of HGF to c-Met, facilitated by this compound, triggers a signaling cascade that is involved in cell motility, morphogenesis, and tissue regeneration.

Role in the Coagulation Cascade: Interaction with Heparin Cofactor II

One of the most well-characterized functions of this compound is its role as an anticoagulant. This compound binds to heparin cofactor II (HCII), a serine protease inhibitor (serpin) in the plasma. This binding induces a conformational change in HCII, which dramatically accelerates its ability to inhibit thrombin, a key enzyme in the coagulation cascade. This mechanism is distinct from the action of heparin, which primarily acts through antithrombin III.

Table 2: Quantitative Data on this compound from Various Sources

| Source | Molecular Weight (kDa) | IdoA Content (%) |

| Porcine Skin | 15 - 40 | 85 - 95 |

| Bovine Aorta | 20 - 50 | ~70 |

| Human Umbilical Cord | 15 - 30 | 40 - 60 |

| Bovine Sclera | 15 - 25 | 50 - 80 |

| Calf Skin | 15 - 20 | ~74 |

Data compiled from various research articles. The values can vary depending on the specific isolation and analytical methods used.

Conclusion

From its initial discovery as an enigmatic "chondroitin sulfate B" to its current status as a key regulator of diverse biological processes, the journey of this compound exemplifies the progress of biochemical research. The elucidation of its unique structure, centered on the presence of L-iduronic acid, has been instrumental in understanding its multifaceted roles in cell signaling, tissue homeostasis, and disease. For researchers and drug development professionals, a deep appreciation of the history and fundamental properties of this compound is essential for harnessing its therapeutic potential in areas ranging from anticoagulant therapy to regenerative medicine. The continued exploration of the intricate "sulfation code" of this compound promises to unveil even more of its biological secrets and therapeutic applications.

References

- 1. This compound: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histories of this compound Epimerase and Dermatan 4-O-Sulfotransferase from Discovery of Their Enzymes and Genes to Musculocontractural Ehlers-Danlos Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound binds and potentiates activity of keratinocyte growth factor (FGF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between Dermatan Sulfate and Chondroitin Sulfate for Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatan sulfate (B86663) (DS) and chondroitin (B13769445) sulfate (CS) are closely related glycosaminoglycans (GAGs) that play pivotal roles in a multitude of biological processes, from tissue architecture to cell signaling and coagulation. While sharing a common biosynthetic precursor, their distinct structural features, primarily the presence of L-iduronic acid (IdoA) in DS, lead to significant differences in their conformation, protein-binding affinities, and biological functions. This technical guide provides a comprehensive comparison of the structures of DS and CS, detailing their disaccharide composition, sulfation patterns, and chain lengths. Furthermore, it outlines key experimental protocols for their characterization and visualizes the critical biosynthetic pathway divergence and a key signaling cascade where their structural differences are paramount. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of glycobiology, extracellular matrix biology, and therapeutics.

Core Structural Distinctions

Chondroitin sulfate and dermatan sulfate are linear polysaccharides composed of repeating disaccharide units. The fundamental difference lies in the uronic acid component of these units.[1][2] Chondroitin sulfate consists of repeating units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc).[1] this compound, historically referred to as chondroitin sulfate B, is distinguished by the presence of L-iduronic acid (IdoA), which is formed by the enzymatic epimerization of GlcA residues within the growing polysaccharide chain.[3][4] This seemingly subtle change from GlcA to IdoA introduces a significant increase in conformational flexibility to the polymer chain, impacting its interactions with various proteins.[4]

dot```dot graph Structure { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

CS [label="Chondroitin Sulfate"]; DS [label="this compound"]; Backbone [label="[Uronic Acid-GalNAc]n", shape=ellipse, fillcolor="#FFFFFF"]; GlcA [label="D-Glucuronic Acid (GlcA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IdoA [label="L-Iduronic Acid (IdoA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epimerization [label="C5 Epimerization", shape=plaintext, fontcolor="#34A853"];

CS -- Backbone [label=" primarily contains"]; DS -- Backbone [label=" contains"]; Backbone -- GlcA; Backbone -- IdoA; GlcA -> IdoA [label=" epimerized to", style=dashed, color="#34A853"]; }

Caption: Biosynthetic pathways of Chondroitin and this compound.

Functional Implications: The Heparin Cofactor II Activation Pathway

A prime example of the functional divergence stemming from structural differences is the anticoagulant activity mediated by heparin cofactor II (HCII). HCII is a serine protease inhibitor that specifically inhibits thrombin. [5]While heparin can activate HCII, this compound is a more specific and potent activator. [6]The IdoA residues in DS adopt a conformation that facilitates high-affinity binding to HCII, leading to a conformational change in the inhibitor that enhances its interaction with thrombin by approximately 1000-fold. [6][7]This interaction is crucial for the regulation of thrombosis, particularly in extravascular tissues where DS is abundant.

dot

Caption: Activation of Heparin Cofactor II by this compound.

Experimental Protocols for Structural Characterization

Accurate structural characterization of CS and DS is essential for understanding their biological roles and for the development of GAG-based therapeutics. Below are outlines of key experimental methodologies.

Enzymatic Digestion and HPLC Analysis of Disaccharides

This is a cornerstone technique for determining the disaccharide composition of CS and DS.

Protocol Outline:

-

Sample Preparation: Isolate GAGs from tissues or cell cultures, often involving protease digestion to remove the core protein, followed by anion-exchange chromatography.

-

Enzymatic Digestion:

-

Treat the purified GAG sample with a specific chondroitinase, such as chondroitinase ABC, which cleaves both CS and DS chains into unsaturated disaccharides. [8] * The reaction is typically carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C for a defined period (e.g., 2 hours to overnight). [8]3. HPLC Separation:

-

Separate the resulting unsaturated disaccharides using high-performance liquid chromatography (HPLC), often with a strong anion-exchange (SAX) or a reversed-phase ion-pairing column. [9][10] * A common mobile phase system involves a gradient of sodium acetate (B1210297) or sodium chloride. [8]4. Detection and Quantification:

-

Detect the disaccharides by their UV absorbance at approximately 232 nm. [9] * Quantify the different disaccharide species by comparing their peak areas to those of known standards (e.g., Δdi-4S, Δdi-6S).

-

dot

Caption: Workflow for Disaccharide Analysis by HPLC.

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)

FACE is a highly sensitive method for the analysis of GAG-derived disaccharides.

Protocol Outline:

-

Enzymatic Digestion: Digest the GAG sample with a chondroitinase as described for the HPLC protocol.

-

Fluorophore Labeling:

-

Derivatize the reducing ends of the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC). [11] * This reaction is typically performed in a solution of AMAC in acetic acid/DMSO.

-

-

Electrophoresis:

-

Separate the fluorescently labeled disaccharides by polyacrylamide gel electrophoresis (PAGE).

-

The separation is based on the charge and size of the disaccharides.

-

-

Imaging and Quantification:

-

Visualize the separated bands using a UV transilluminator or a fluorescence imager.

-

Quantify the bands by densitometry, comparing their intensity to that of known standards. [11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of intact GAG chains, including the anomeric configuration and the presence of specific residues like IdoA and GlcA. [12] Protocol Outline:

-

Sample Preparation:

-

Dissolve the purified GAG sample (typically 1-5 mg) in deuterium (B1214612) oxide (D₂O).

-

Lyophilize and redissolve in D₂O multiple times to exchange labile protons.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). [13] * Use appropriate pulse sequences to suppress the residual HOD signal.

-

-

Spectral Analysis:

-

Assign proton resonances based on their chemical shifts and coupling constants, often aided by 2D NMR experiments (e.g., COSY, TOCSY, NOESY).

-

The anomeric proton of IdoA typically appears at a distinct chemical shift compared to that of GlcA, allowing for their differentiation and quantification. [14][12]The N-acetyl proton signals can also be used to distinguish between CS and DS. [15]

-

Conclusion

The structural distinction between this compound and chondroitin sulfate, centered on the epimerization of D-glucuronic acid to L-iduronic acid, has profound implications for their biological activities. This guide has provided a detailed comparison of their structures, highlighted quantitative differences, and outlined key experimental approaches for their characterization. A thorough understanding of these structural nuances is critical for researchers and drug development professionals aiming to unravel the complex roles of these essential glycosaminoglycans in health and disease and to harness their therapeutic potential. The provided methodologies and visualizations serve as a foundational resource for further investigation into the intricate world of GAG biology.

References

- 1. Chondroitin Sulfate/Dermatan Sulfate-Protein Interactions and Their Biological Functions in Human Diseases: Implications and Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chondroitin sulfate and this compound | Department of Physiology | UZH [physiol.uzh.ch]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Activation of heparin cofactor II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of heparin cofactor II by heparin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Ion exchange HPLC microanalysis of chondroitin sulfate: quantitative derivatization of chondroitin lyase digestion products with 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FACE Analysis as a Fast and Reliable Methodology to Monitor the Sulfation and Total Amount of Chondroitin Sulfate in Biological Samples of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-n.m.r. investigation of naturally occurring and chemically oversulphated dermatan sulphates. Identification of minor monosaccharide residues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ipqpubs.com [ipqpubs.com]

- 14. 1H-n.m.r. investigation of naturally occurring and chemically oversulphated dermatan sulphates. Identification of minor monosaccharide residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dermatan Sulfate Sulfation Patterns and Diversity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of dermatan sulfate (B86663) (DS) sulfation patterns and their remarkable diversity. Dermatan sulfate, a complex glycosaminoglycan, plays a pivotal role in a multitude of biological processes, and its functional specificity is intricately linked to the heterogeneity of its sulfation. This document provides a comprehensive overview of DS structure, biosynthesis, and its interactions in key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular interactions.

Introduction to this compound

This compound (DS), historically known as chondroitin (B13769445) sulfate B, is a linear polysaccharide found ubiquitously in the extracellular matrix (ECM) and on cell surfaces.[1][2] It is composed of repeating disaccharide units of N-acetyl-D-galactosamine (GalNAc) and L-iduronic acid (IdoA), although D-glucuronic acid (GlcA) residues are also present, creating a hybrid structure with chondroitin sulfate (CS).[1][3] The structural and functional diversity of DS arises from the variable epimerization of GlcA to IdoA and the intricate patterns of sulfation at different positions on the sugar residues.[2][4]

These structural variations allow DS to interact with a wide array of proteins, thereby modulating critical cellular processes such as cell adhesion, migration, proliferation, and signaling.[2][5] Its involvement has been implicated in wound healing, coagulation, cardiovascular disease, tumorigenesis, and infection.[1][6] Understanding the nuances of DS sulfation is therefore paramount for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies.

The Diversity of this compound Sulfation

The biological activity of this compound is largely dictated by its specific sulfation patterns. Sulfate groups can be added at the C4 or C6 position of GalNAc and the C2 position of IdoA.[4] This generates a variety of unique sulfation motifs, each with different capacities to bind to proteins and modulate their functions.

Common Disaccharide Units in this compound

The enzymatic digestion of this compound chains yields various unsaturated disaccharide units. The relative abundance of these units varies significantly depending on the tissue source, developmental stage, and pathological state.

| Disaccharide Unit | Structure | Common Biological Association |

| ΔDi-0S | ΔUA-GalNAc | Unsulfated precursor |

| ΔDi-4S | ΔUA-GalNAc(4S) | Most common sulfation in many tissues; involved in FGF-2 and FGF-7 binding.[7][8] |

| ΔDi-6S | ΔUA-GalNAc(6S) | Increased in some cancers; involved in HGF/SF binding.[9][10] |

| ΔDi-2S | ΔUA(2S)-GalNAc | Component of high-affinity binding site for Heparin Cofactor II.[1] |

| ΔDi-4S,6S | ΔUA-GalNAc(4S,6S) | Di-sulfated unit with roles in specific protein interactions. |

| ΔDi-2S,4S | ΔUA(2S)-GalNAc(4S) | High-affinity binding to Heparin Cofactor II, crucial for anticoagulant activity.[11] |

| ΔDi-2S,6S | ΔUA(2S)-GalNAc(6S) | Di-sulfated unit with varied biological functions. |

Note: ΔUA represents a 4,5-unsaturated uronic acid residue generated by enzymatic cleavage.

Quantitative Analysis of this compound Disaccharide Composition

The following tables summarize the quantitative disaccharide composition of this compound from various biological sources, illustrating the tissue-specific and disease-associated diversity in sulfation patterns.

Table 1: Disaccharide Composition of this compound in Bovine Tissues [8]

| Tissue | ΔDi-4S (%) | ΔDi-6S (%) | Other Monosulfated (%) |

| Aorta | 85.1 | 8.2 | 6.7 |

| Diaphragm | 88.3 | 6.5 | 5.2 |

| Eyes | 89.2 | 5.9 | 4.9 |

| Large Intestine | 90.1 | 5.4 | 4.5 |

| Small Intestine | 87.6 | 7.1 | 5.3 |

| Esophagus | 86.4 | 7.8 | 5.8 |

| Skin | 92.3 | 4.1 | 3.6 |

| Tendon | 91.5 | 4.8 | 3.7 |

| Tongue | 88.9 | 6.1 | 5.0 |

| Tongue Skin | 90.7 | 5.2 | 4.1 |

Table 2: this compound Disaccharide Sulfation in Human Esophageal Tissue [9]

| Tissue Type | ΔDi-4S (%) | ΔDi-6S (%) |

| Normal Esophagus | ~82 | ~18 |

| Esophageal Squamous Cell Carcinoma | ~65 | ~35 |

Table 3: Alterations in this compound Disaccharides in Pancreatic Cancer [12]

| Disaccharide | Change in Cancer Tissue |

| ΔDi-0S | Increased |

| ΔDi-4S | Increased (highest absolute content) |

| ΔDi-6S | Increased |

This compound Biosynthesis and Modification

The biosynthesis of this compound is a complex, multi-step process involving a series of enzymes that act in a coordinated fashion within the Golgi apparatus.

Biosynthetic Pathway

-

Proteoglycan Core Protein Synthesis: The process begins with the synthesis of a core protein in the endoplasmic reticulum.

-

Linker Tetrasaccharide Assembly: A common tetrasaccharide linker (GlcA-Gal-Gal-Xyl) is attached to a serine residue on the core protein.

-

Chain Elongation: The polysaccharide chain is elongated by the alternating addition of GlcA and GalNAc residues by chondroitin synthases.

-

Epimerization: A key step in DS biosynthesis is the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) by DS epimerases (DSE1 and DSE2).[2]

-

Sulfation: The final modification is the addition of sulfate groups by specific sulfotransferases. Dermatan 4-O-sulfotransferase 1 (D4ST1) sulfates GalNAc at the C4 position, particularly when adjacent to IdoA. Uronosyl 2-O-sulfotransferase (UST) sulfates IdoA at the C2 position. Other chondroitin sulfotransferases can also act on the chain.[6]

Experimental Protocols for this compound Analysis

The characterization of this compound sulfation patterns requires a series of meticulous experimental procedures.

Extraction and Purification of this compound from Tissues

-

Tissue Homogenization: Tissues are minced and homogenized in a suitable buffer. For tissues rich in collagen, powdering under liquid nitrogen may be employed.[13]

-

Proteolytic Digestion: To release the glycosaminoglycan chains from the core proteins, the homogenate is subjected to exhaustive proteolytic digestion using enzymes such as papain or pronase.[14][15]

-

Precipitation: Glycosaminoglycans are precipitated from the digest using organic solvents like ethanol (B145695) or with cetylpyridinium (B1207926) chloride (CPC).[14]

-

Chromatographic Purification: The crude GAG extract is further purified using anion-exchange chromatography to separate DS from other GAGs and contaminants. Gel filtration chromatography can be used for size-based separation.[14][16]

Disaccharide Analysis

-

Enzymatic Depolymerization: Purified DS is digested into unsaturated disaccharides using specific lyases, such as chondroitinase ABC, B, or AC. Chondroitinase B specifically cleaves linkages adjacent to IdoA residues.

-

Derivatization (Optional): For certain analytical methods, the resulting disaccharides can be derivatized with a fluorophore to enhance detection sensitivity.

-

Separation and Quantification:

-

High-Performance Liquid Chromatography (HPLC): Strong anion-exchange (SAX)-HPLC is commonly used to separate the different sulfated disaccharides.[17] Hydrophilic interaction liquid chromatography (HILIC) is another effective separation technique.[18] The separated disaccharides are detected by UV absorbance (around 232 nm for the unsaturated bond) or fluorescence if derivatized.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique allows for the separation and sensitive quantification of the different disaccharide isomers in a single analysis.[3][20][21] Multiple reaction monitoring (MRM) in negative ion mode is typically used for high specificity and sensitivity.[20]

-

Role of this compound in Signaling Pathways

The specific sulfation patterns of this compound create distinct binding sites for various signaling molecules, thereby modulating their activity.

Coagulation Cascade: Interaction with Heparin Cofactor II

This compound plays a crucial role in the regulation of coagulation by potentiating the activity of heparin cofactor II (HCII), a serine protease inhibitor that specifically targets thrombin.[22][23] The binding of DS to HCII enhances the rate of thrombin inhibition by over 1000-fold.[1] This interaction is highly specific, with the highest affinity binding sites on DS being hexasaccharide sequences rich in 2-O-sulfated IdoA and 4-O-sulfated GalNAc ([IdoA(2S)-GalNAc(4S)]₃).[11]

Fibroblast Growth Factor (FGF) Signaling

This compound acts as a cofactor for certain members of the fibroblast growth factor family, notably FGF-2 and FGF-7 (keratinocyte growth factor).[5][7] DS facilitates the binding of these growth factors to their high-affinity receptors (FGFRs), thereby promoting downstream signaling events such as cell proliferation and migration.[5] The activity is dependent on the size and sulfation pattern of the DS chain. For instance, an octasaccharide is the minimal size required for FGF-2 activation, while a decasaccharide is needed for FGF-7.[7] Monosulfated, particularly 4-O-sulfated, disaccharides are most effective in promoting FGF-2 and FGF-7 activity.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative analysis of glycosaminoglycans, chondroitin/dermatan sulfate, hyaluronic acid, heparan sulfate, and keratan sulfate by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathophysiological Significance of this compound Proteoglycans Revealed by Human Genetic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound binds and potentiates activity of keratinocyte growth factor (FGF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural and sequence motifs in this compound for promoting fibroblast growth factor-2 (FGF-2) and FGF-7 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antithrombin activity and disaccharide composition of this compound from different bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is involved in the tumorigenic properties of Esophagus Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatocyte growth factor/scatter factor and its interaction with heparan sulphate and dermatan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Specific Role of this compound as an Instructive Glycosaminoglycan in Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the sulfate patterns of chondroitin sulfate/dermatan sulfate and keratan sulfate in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: Structure, Biosynthesis, and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN100572547C - The extracting and purifying method of this compound in the angler skin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsr.com [ijpsr.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Heparin cofactor II inhibits arterial thrombosis after endothelial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vascular this compound and heparin cofactor II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of L-Iduronic Acid in Dermatan Sulfate Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermatan sulfate (B86663) (DS), a complex glycosaminoglycan, plays a crucial role in a myriad of biological processes, from extracellular matrix organization to cell signaling and coagulation.[1][2][3] Its functional versatility is largely conferred by the presence of L-iduronic acid (IdoA), a C-5 epimer of D-glucuronic acid (GlcA).[4] This technical guide provides an in-depth exploration of the role of IdoA in DS function, detailing its biosynthesis, structural implications, and interactions with various proteins. It also presents quantitative data, outlines key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Dermatan Sulfate and the Significance of Iduronic Acid

This compound, historically known as chondroitin (B13769445) sulfate B, is a linear polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and a uronic acid, which can be either GlcA or IdoA.[5][6] The presence of IdoA is the defining feature that distinguishes DS from chondroitin sulfate and imparts unique structural and functional properties.[4][5]

The conformational flexibility of the IdoA residue is significantly greater than that of GlcA.[1] While GlcA predominantly exists in a rigid 4C1 chair conformation, IdoA can adopt multiple conformations, including the 1C4 and 4C1 chair forms and the 2S0 skew-boat form.[3][7] This flexibility allows the DS chain to adopt various spatial arrangements, facilitating specific interactions with a wide range of proteins and influencing numerous biological activities.[4][8]

Biosynthesis of Iduronic Acid in this compound

The formation of IdoA occurs through the enzymatic epimerization of GlcA residues within the nascent chondroitin sulfate chain.[3] This process is catalyzed by two key enzymes: this compound epimerase 1 (DS-epi1) and this compound epimerase 2 (DS-epi2).[2][4]

The biosynthesis of IdoA-containing disaccharides is a coordinated process involving both epimerization and sulfation. Dermatan-4-O-sulfotransferase 1 (D4ST1) plays a critical role by catalyzing the 4-O-sulfation of GalNAc residues adjacent to newly formed IdoA units.[1][3] This sulfation step is thought to drive the equilibrium of the epimerase reaction towards IdoA formation.[1]

digraph "Iduronic_Acid_Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Chondroitin_Backbone [label="Chondroitin Backbone\n(-GlcA-GalNAc-)n", fillcolor="#F1F3F4", fontcolor="#202124"];

Epimerization [label="Epimerization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

IdoA_Formation [label="IdoA-containing Backbone\n(-IdoA-GalNAc-)n", fillcolor="#F1F3F4", fontcolor="#202124"];

Sulfation [label="Sulfation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dermatan_Sulfate [label="this compound\n(Mature Chain)", fillcolor="#FBBC05", fontcolor="#202124"];

DS_epi1 [label="DS-epi1", shape=oval, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DS_epi2 [label="DS-epi2", shape=oval, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

D4ST1 [label="D4ST1", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Chondroitin_Backbone -> Epimerization;

Epimerization -> IdoA_Formation;

IdoA_Formation -> Sulfation;

Sulfation -> Dermatan_Sulfate;

DS_epi1 -> Epimerization [arrowhead=none, style=dashed];

DS_epi2 -> Epimerization [arrowhead=none, style=dashed];

D4ST1 -> Sulfation [arrowhead=none, style=dashed];

}

Caption: Role of DS in HGF/c-Met signaling.

Conclusion

L-iduronic acid is a pivotal component of this compound, bestowing upon it a structural flexibility and functional versatility that are essential for a wide array of biological processes. Its role in mediating protein interactions, organizing the extracellular matrix, and modulating cell signaling pathways is fundamental to tissue homeostasis and development. A deeper understanding of the structure-function relationships of IdoA-containing domains in this compound will undoubtedly open new avenues for therapeutic intervention in a range of diseases, from genetic disorders to cancer and cardiovascular conditions. The continued development of advanced analytical techniques will be crucial in unraveling the full complexity of this fascinating molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Iduronic acid in chondroitin/dermatan sulfate: biosynthesis and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Dermatan Sulfate: A Key Modulator of Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatan sulfate (B86663) (DS), a complex glycosaminoglycan historically known for its structural role in the extracellular matrix, is increasingly recognized as a critical regulator of a multitude of cellular signaling pathways. Found ubiquitously in tissues such as skin, blood vessels, and heart valves, DS, primarily as part of proteoglycans like decorin and biglycan, exerts its influence by interacting with a diverse array of signaling molecules, including growth factors and cytokines. This intricate interplay modulates fundamental cellular processes such as proliferation, migration, differentiation, and apoptosis. Dysregulation of dermatan sulfate expression and structure is implicated in various pathological conditions, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of this compound in key cellular signaling pathways, with a focus on quantitative data, experimental methodologies, and pathway visualizations to support further research and drug development.

Data Presentation: Quantitative Insights into this compound Interactions

The biological activity of this compound is intrinsically linked to its specific structural motifs, including the arrangement of iduronic acid and N-acetylgalactosamine residues, and the pattern of sulfation. These structural nuances dictate the affinity and specificity of DS interactions with various proteins. The following tables summarize the available quantitative data on these interactions and their functional consequences.

| Interacting Protein | This compound (DS) Source/Type | Method | Binding Affinity (Kd) | Minimal Active Oligosaccharide Size | Reference(s) |

| Fibroblast Growth Factor-2 (FGF-2) | Human Wound Fluid | Affinity Capillary Electrophoresis | 2.48 µM | Octasaccharide | [1] |

| Hepatocyte Growth Factor (HGF) | Mammalian | Biosensor (BIAcore) | 19.7 nM | Octasaccharide | [2] |

| Hepatocyte Growth Factor (HGF) | Ascidian (Styela plicata) | Biosensor | ~1 nM | Not Determined | [3] |

Table 1: Binding Affinities of this compound to Growth Factors. This table presents the dissociation constants (Kd) and minimal oligosaccharide sizes for the interaction of this compound with key growth factors.

| Cellular Process | Growth Factor(s) | This compound (DS) Concentration | Cell Type | Effect | Reference(s) |

| Proliferation | HGF and FGF-2 | 1-10 ng/mL | Myoblasts (C2C12) | Enhanced proliferation | [4][5] |

| Migration | HGF | 20-80 µg/mL | Murine Fibroblasts | Increased migration and wound closure | [6][7] |

| Proliferation | FGF-7 | Not specified | Keratinocytes | Potentiated proliferation | [8][9] |

| Gene Expression | HGF | 50 µg/mL | Murine Fibroblasts | Upregulation of genes involved in wound healing | [7] |

| Proteoglycan Synthesis | TGF-β1 | 5-10 pM (ED50) | Kidney Fibroblasts, Myoblasts | Increased chondroitin/dermatan sulfate proteoglycan expression | [10] |

Table 2: Functional Effects of this compound on Cellular Processes. This table outlines the concentration-dependent effects of this compound on key cellular responses to growth factors.

Core Signaling Pathways Modulated by this compound

This compound's influence on cellular behavior is primarily mediated through its modulation of key signaling cascades, most notably the Fibroblast Growth Factor (FGF), Hepatocyte Growth Factor (HGF), and Transforming Growth Factor-beta (TGF-β) pathways.

Fibroblast Growth Factor (FGF) Signaling

The FGF signaling pathway plays a pivotal role in cell proliferation, differentiation, and migration. This compound acts as a co-receptor, facilitating the binding of FGFs, such as FGF-2 and FGF-7, to their high-affinity fibroblast growth factor receptors (FGFRs). This interaction is crucial for receptor dimerization and the subsequent activation of downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways. Structurally, the size and sulfation pattern of DS are critical determinants of its co-receptor activity. For instance, an octasaccharide is the minimal size required for DS to promote FGF-2 activity, while a decasaccharide is necessary for FGF-7.[11] The presence of 4-O-sulfated disaccharides and iduronic acid is important for this activity.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. State of the structure address on MET receptor activation by HGF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound exerts an enhanced growth factor response on skeletal muscle satellite cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound from Marine Invertebrate Styela plicata in the Wound Healing Pathway: A Natural Resource Applied to Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound binds and potentiates activity of keratinocyte growth factor (FGF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Transforming growth factor beta regulates the expression and structure of extracellular matrix chondroitin/dermatan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and sequence motifs in this compound for promoting fibroblast growth factor-2 (FGF-2) and FGF-7 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dermatan Sulfate-Protein Binding Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary